molecular formula C19H18N4O3S B3560168 N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B3560168
M. Wt: 382.4 g/mol
InChI Key: QPXJXDKXQXQOFU-UHFFFAOYSA-N
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Description

The compound “N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a complex organic molecule. It contains a benzodioxol group, a benzyl group, a methyltriazol group, and an acetamide group. These groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxol and benzyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds. The triazol group contains a ring of two carbon atoms and three nitrogen atoms. The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzodioxol and benzyl groups might undergo electrophilic aromatic substitution reactions. The triazol group might participate in nucleophilic substitution reactions. The acetamide group could be hydrolyzed to produce an amine and a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar acetamide group could make the compound more soluble in water, while the nonpolar benzodioxol and benzyl groups could make it more soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and testing its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a new drug .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23-17(9-13-5-3-2-4-6-13)21-22-19(23)27-11-18(24)20-14-7-8-15-16(10-14)26-12-25-15/h2-8,10H,9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXJXDKXQXQOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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